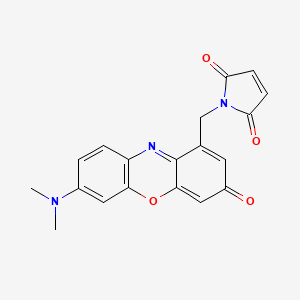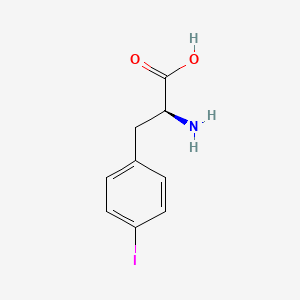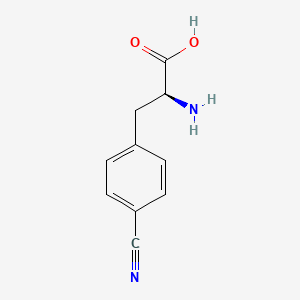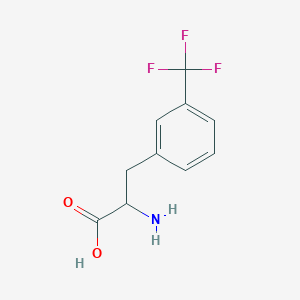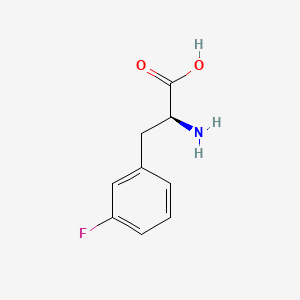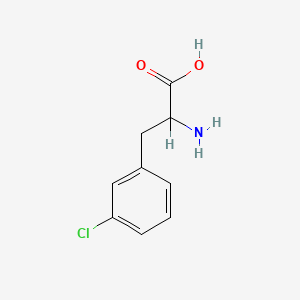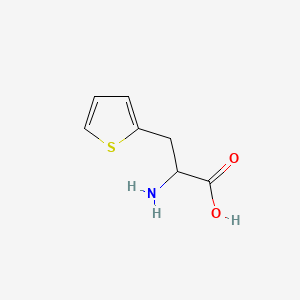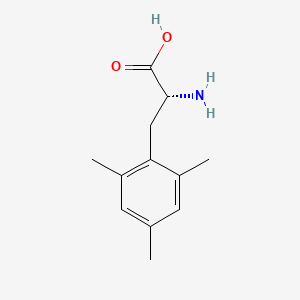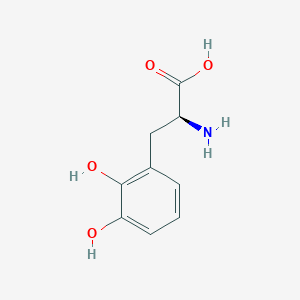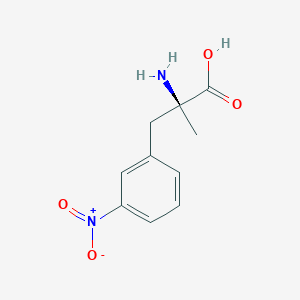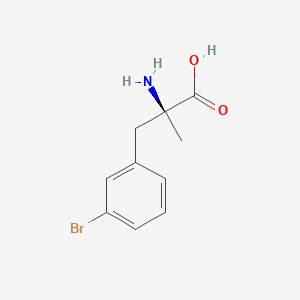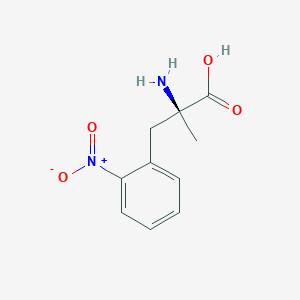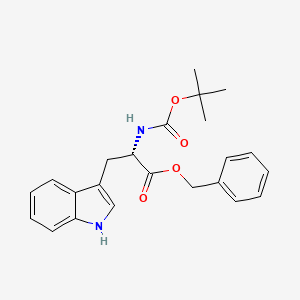
Boc-trp-obzl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-trp-obzl, also known as N-tert-butoxycarbonyl-L-tryptophan benzyl ester, is a protected amino acid derivative. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl ester protecting group on the carboxyl group of L-tryptophan.
Wirkmechanismus
Target of Action
Boc-Trp-OBzl, also known as N-tert-butoxycarbonyl-O-benzyl-L-tryptophan, is a complex organic compound. It’s worth noting that this compound is often used in the synthesis of peptides and other organic molecules .
Mode of Action
It’s known that this compound is a building block in the synthesis of more complex molecules . In this context, its role is to contribute its tryptophan residue to the growing peptide chain while the Boc group serves as a protective group for the amino group during synthesis .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, the Boc group can be removed under acidic conditions, which would affect the compound’s stability and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-trp-obzl typically involves the protection of the amino and carboxyl groups of L-tryptophan. The process begins with the reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-L-tryptophan. This intermediate is then reacted with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-trp-obzl undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using acids like trifluoroacetic acid (TFA), while the benzyl ester can be cleaved using hydrogenation or strong acids like hydrochloric acid.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like DCC and HOBt.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, hydrogenation or HCl for benzyl ester cleavage.
Coupling: DCC and HOBt for peptide bond formation.
Major Products Formed
Deprotection: L-tryptophan after removal of protecting groups.
Wissenschaftliche Forschungsanwendungen
Boc-trp-obzl is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-L-tryptophan: Similar to Boc-trp-obzl but lacks the benzyl ester group.
Fmoc-L-tryptophan: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for protection.
Cbz-L-tryptophan: Uses a carbobenzyloxy (Cbz) group for protection.
Uniqueness
This compound is unique due to its dual protection with Boc and benzyl ester groups, which provides greater stability and versatility in peptide synthesis compared to compounds with single protecting groups .
Eigenschaften
IUPAC Name |
benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMCPAAFDOVLDW-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
